2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
CAS No.: 436088-88-9
Cat. No.: VC21302281
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436088-88-9 |
|---|---|
| Molecular Formula | C13H16N2O2S |
| Molecular Weight | 264.35 g/mol |
| IUPAC Name | 2-(1-ethylbenzimidazol-2-yl)sulfanylbutanoic acid |
| Standard InChI | InChI=1S/C13H16N2O2S/c1-3-11(12(16)17)18-13-14-9-7-5-6-8-10(9)15(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,16,17) |
| Standard InChI Key | JYHMGYVPBMLDQO-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)SC1=NC2=CC=CC=C2N1CC |
| Canonical SMILES | CCC(C(=O)O)SC1=NC2=CC=CC=C2N1CC |
Introduction
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid would likely follow similar pathways to those used for related compounds. Based on the synthesis methods for similar benzimidazole derivatives, a general synthetic approach could involve:
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Formation of the benzimidazole core: Starting with o-phenylenediamine, which undergoes condensation with appropriate carboxylic acid derivatives under acidic conditions to form the benzimidazole ring structure.
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N-Alkylation: Introduction of the ethyl group at the N-1 position via alkylation using ethyl halides (typically ethyl bromide or ethyl iodide) in the presence of a base like potassium carbonate or sodium hydroxide.
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Functionalization at the 2-position: Introduction of the sulfanyl group, likely through reaction with sulfur-containing reagents such as thiourea, followed by attachment of the butyric acid moiety.
Reaction Conditions
Optimal reaction conditions for synthesizing this compound would likely include:
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Formation of the benzimidazole ring: Acid-catalyzed conditions, potentially using mineral acids like hydrochloric acid or p-toluenesulfonic acid, with temperatures ranging from 110-120°C .
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N-Alkylation: Base-mediated conditions in polar aprotic solvents such as DMF or acetone, with temperatures between 70-90°C .
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Introduction of the sulfanyl-butyric acid group: This would likely involve multiple steps, possibly including a thiolation reaction followed by alkylation with a butyric acid derivative.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be optimized to improve yield and purity while reducing production costs. This might involve:
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Continuous flow reactors to control reaction parameters precisely
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Automated systems for monitoring reaction progress
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Optimized workup and purification procedures to minimize waste and maximize yield
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Use of more economical reagents and catalysts where possible
Chemical Reactivity
Types of Reactions
Based on its chemical structure and similar compounds, 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid would be expected to participate in various chemical reactions:
Oxidation Reactions: The sulfanyl group could be oxidized to form sulfoxide or sulfone derivatives, which might exhibit different biological activities.
Esterification: The carboxylic acid moiety could undergo esterification to form corresponding esters, potentially improving lipophilicity for certain applications.
Amidation: The carboxylic acid group could react with amines to form amide derivatives, which might display altered biological activities or improved pharmacokinetic properties.
Substitution Reactions: The ethyl group or the sulfanyl-butyric acid moiety could potentially be substituted with other functional groups through appropriate reactions.
Common Reagents and Reaction Conditions
For these reactions, typical reagents and conditions might include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | H2O2, m-CPBA | Room temperature to 40°C, 2-6 hours |
| Esterification | Alcohols, H2SO4 or DCC/DMAP | 60-80°C, 4-12 hours |
| Amidation | Amines, coupling agents (EDC, HOBt) | Room temperature to 40°C, 12-24 hours |
| Reduction | NaBH4, LiAlH4 | 0°C to room temperature, 2-4 hours |
Major Products Formed
Major products from these reactions would include:
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Sulfoxide and sulfone derivatives through oxidation
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Ester derivatives through esterification of the carboxylic acid group
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Amide derivatives through reaction of the carboxylic acid with various amines
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Reduced derivatives through modification of specific functional groups
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid would likely be influenced by its structural features:
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The benzimidazole core provides a scaffold that can interact with various biological targets
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The ethyl substituent enhances lipophilicity, potentially improving membrane permeability
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The sulfanyl group serves as a linking moiety that can adopt different conformations
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The butyric acid chain introduces a carboxylic acid functional group that can form hydrogen bonds with target proteins and influence water solubility
These structural elements together would determine the compound's ability to interact with specific biological targets, influencing its potential therapeutic applications.
Comparative Analysis with Similar Compounds
Comparison with Related Benzimidazole Derivatives
When compared to similar compounds, 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid shares structural similarities but also has distinct differences that could impact its properties and activities:
Structure-Based Activity Differences
The structural differences between these compounds likely translate to differences in biological activity:
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Chain Length Effect: The butyric acid chain in 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid provides greater flexibility and reach compared to the acetic acid derivative, potentially allowing it to access deeper binding pockets in target proteins.
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Sulfanyl Linkage Impact: The presence of the sulfanyl group creates a different electronic environment and introduces a potential site for metabolic modification compared to direct carbon-linked analogs.
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Conformational Flexibility: The longer butyric acid chain likely allows for greater conformational flexibility, potentially enabling the compound to adapt its shape to fit various binding sites.
Research Findings and Future Directions
Challenges and Opportunities
The development and application of 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid face several challenges and opportunities:
Challenges:
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Limited existing research specifically on this compound
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Potential synthesis challenges, particularly in achieving high yields and purity
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Possible solubility limitations in aqueous environments
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Metabolic stability concerns, particularly regarding the sulfanyl linkage
Opportunities:
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Unexplored biological activity potential
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Possibility of discovering novel applications in medicinal chemistry
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Potential as a building block for more complex molecules
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Comparative studies with better-characterized benzimidazole derivatives to expand the understanding of structure-activity relationships
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